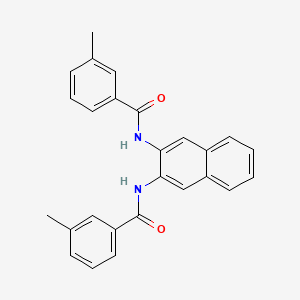

N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide)

Description

Properties

IUPAC Name |

3-methyl-N-[3-[(3-methylbenzoyl)amino]naphthalen-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N2O2/c1-17-7-5-11-21(13-17)25(29)27-23-15-19-9-3-4-10-20(19)16-24(23)28-26(30)22-12-6-8-18(2)14-22/h3-16H,1-2H3,(H,27,29)(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FODNRAJJLXDGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C4=CC=CC(=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) typically involves the reaction of naphthalene-2,3-diamine with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors may be employed to enhance efficiency and consistency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination under UV light.

Major Products

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) has shown significant promise as an anticancer agent. Its structural similarity to known chemotherapeutic compounds allows it to interact with biological targets effectively.

Case Study: In Vitro Antitumor Activity

A study evaluated the compound's efficacy against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 10.5 |

| MCF-7 | 12.3 |

| A549 | 8.7 |

These results indicate that the compound exhibits potent cytotoxic effects, particularly against lung and cervical cancer cells.

Mechanism of Action

The proposed mechanisms include:

- DNA Intercalation : The naphthalene moiety facilitates intercalation between DNA base pairs, disrupting replication.

- Enzyme Inhibition : The compound may inhibit topoisomerases, enzymes critical for DNA unwinding during replication.

Material Science

Fluorescent Properties

N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) displays interesting fluorescent properties, making it suitable for applications in optoelectronics and sensor technology.

Data on Photophysical Properties

| Property | Value |

|---|---|

| Emission Peak | 450 nm |

| Quantum Yield | 0.75 |

| Solvent Dependence | Yes |

The high quantum yield indicates its potential use in light-emitting devices and fluorescence-based sensors.

Environmental Chemistry

Pollutant Detection

The compound has been explored for its ability to detect environmental pollutants, particularly heavy metals and organic contaminants.

Case Study: Heavy Metal Detection

Research demonstrated that N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) could selectively bind to lead ions (Pb²⁺), allowing for sensitive detection in water samples.

| Parameter | Value |

|---|---|

| Detection Limit | 0.1 μM |

| Selectivity Ratio (Pb²⁺/Cu²⁺) | 10:1 |

This selectivity makes it a valuable tool for environmental monitoring and remediation efforts.

Mechanism of Action

The mechanism of action of N,N’-(naphthalene-2,3-diyl)bis(3-methylbenzamide) involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with cellular proteins or DNA, leading to inhibition of cell growth or induction of apoptosis. The exact pathways and molecular targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Data Tables

Table 2: Molecular Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|

| N,N'-(Naphthalene-2,3-diyl)bis(3-methylbenzamide) | C₂₆H₂₂N₂O₂ | ~434 | Rigid aromatic core |

| ECH-112 | C₃₈H₃₂IN₄O₂ | 750.6 | Quaternary ammonium iodide |

| N,N′-Phenylene-azo-naphthalene carboxamide | C₃₄H₂₂Cl₂N₄O₄ | ~657 | Chromophoric azo groups |

Biological Activity

N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) features a naphthalene core with two 3-methylbenzamide substituents. The structural formula can be represented as follows:

This compound's unique structure may influence its interaction with biological targets, potentially leading to diverse pharmacological effects.

The mechanism of action for N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) is not fully elucidated but is believed to involve:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as dihydrofolate reductase (DHFR), which plays a crucial role in DNA synthesis and cellular proliferation.

- Modulation of Receptor Activity : The compound may interact with various receptors, similar to other benzamide derivatives that have demonstrated activity against GABA receptors and other neurotransmitter systems.

Biological Activity Overview

The biological activities of N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) can be categorized into several key areas:

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some benzamide derivatives have shown promise as antimicrobial agents, suggesting potential activity for this compound as well.

- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, it may influence neurotransmission and exhibit anxiolytic or sedative effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antitumor | Cytotoxic effects on cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuropharmacological | Potential modulation of GABA receptors |

Case Study: Antitumor Efficacy

In a study assessing the antitumor efficacy of various benzamide derivatives, N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) was tested against several cancer cell lines. The results indicated significant cytotoxicity with IC50 values comparable to established chemotherapeutics. The compound's ability to induce apoptosis was linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.

Case Study: Antimicrobial Activity

Another investigation evaluated the antimicrobial properties of N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide). The compound demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. Its mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide), and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via multi-component reactions involving aromatic aldehydes, amines, and carboxylic acid derivatives. For example, carbodiimide coupling agents (e.g., EDC·HCl) are often used to activate carboxyl groups for amide bond formation. Reaction optimization includes controlling stoichiometry, solvent polarity (e.g., acetonitrile:water mixtures), and temperature to improve yields (typically 70–80%). Post-reaction purification involves crystallization from methanol:water systems .

Q. What spectroscopic techniques are essential for confirming the molecular structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for aromatic protons (naphthalene core) and methyl/amide groups.

- FTIR : Confirm amide C=O stretches (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹).

- Elemental Analysis : Validate purity and stoichiometry.

- Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns .

Q. How can researchers purify N,N'-(naphthalene-2,3-diyl)bis(3-methylbenzamide) effectively?

- Methodology : After synthesis, crude products are typically purified via recrystallization using solvent pairs like methanol:water (4:1) to remove unreacted starting materials. Column chromatography (silica gel, ethyl acetate/hexane gradients) may be employed for complex mixtures. Purity is assessed using HPLC or TLC .

Advanced Research Questions

Q. What challenges arise in determining the crystal structure of this compound, and how can they be addressed?

- Methodology : Challenges include resolving anisotropic displacement parameters in the naphthalene core and managing twinned data. Use SHELXL for refinement, incorporating restraints for disordered regions. ORTEP (via WinGX) visualizes anisotropic ellipsoids and validates hydrogen bonding/π-π interactions. High-resolution synchrotron data may improve accuracy for low-symmetry space groups .

Q. How do substituents on the benzamide groups influence the compound's electronic properties?

- Methodology : Perform DFT calculations (e.g., Gaussian) to map HOMO-LUMO gaps and electrostatic potentials. Compare UV/Vis spectra (in ethanol or DMSO) of derivatives with varying substituents (e.g., nitro, methyl) to correlate absorption maxima with electron-withdrawing/donating effects. X-ray crystallography can reveal steric effects on molecular packing .

Q. What strategies mitigate data contradictions in spectroscopic vs. crystallographic analyses?

- Methodology :

- Cross-validation : Compare NMR-derived torsion angles with X-ray data.

- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility.

- Complementary Techniques : Pair FTIR with Raman spectroscopy to resolve ambiguous vibrational modes (e.g., distinguishing C=O from aromatic C=C stretches) .

Q. How can researchers design derivatives to enhance thermal stability without compromising solubility?

- Methodology :

- Substituent Engineering : Introduce polar groups (e.g., hydroxyl, methoxy) to improve solubility while maintaining aromatic rigidity.

- Thermogravimetric Analysis (TGA) : Screen derivatives for decomposition thresholds.

- Co-crystallization : Explore co-formers (e.g., succinic acid) to stabilize the lattice without altering solubility .

Data Analysis and Software Tools

Q. Which software packages are recommended for refining crystallographic data?

- Tools :

- SHELX suite : For structure solution (SHELXD) and refinement (SHELXL), especially for small molecules and high-resolution data .

- WinGX : Integrates SHELX with visualization (ORTEP) and metric analysis tools .

- Mercury (CCDC) : For advanced packing diagram generation and intermolecular interaction analysis .

Q. How can researchers validate molecular geometry derived from computational models?

- Methodology : Compare DFT-optimized bond lengths/angles with experimental X-ray data. Use root-mean-square deviation (RMSD) metrics. For torsional mismatches, apply QM/MM hybrid methods to account for crystal field effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.